Bicyclo[4.2.1]nona-2,4,7-triene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5240-87-9 |
|---|---|
Molecular Formula |
C9H10 |
Molecular Weight |
118.18 g/mol |
IUPAC Name |
bicyclo[4.2.1]nona-2,4,7-triene |
InChI |
InChI=1S/C9H10/c1-2-4-9-6-5-8(3-1)7-9/h1-6,8-9H,7H2 |
InChI Key |
IHYGTTYKWKUIBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC=CC1C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 4.2.1 Nona 2,4,7 Triene and Its Derivatives
Transition Metal-Catalyzed Cycloaddition Reactions
Transition metal catalysis provides an efficient and versatile platform for the synthesis of complex molecular architectures like bicyclo[4.2.1]nona-2,4,7-triene. Among these methods, [6π + 2π] cycloaddition reactions have emerged as a powerful tool.
Cobalt-Catalyzed [6π + 2π] Cycloaddition Protocols
Cobalt-based catalytic systems have been extensively investigated for their ability to mediate the [6π + 2π] cycloaddition of various substrates to form the this compound core. A particularly effective three-component catalytic system, Co(acac)2(dppe)/Zn/ZnI2, has been developed and proven active in these transformations. nih.gov
The cobalt-catalyzed [6π + 2π] cycloaddition of 1-substituted cycloheptatrienes with terminal alkynes represents a direct route to functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes. For instance, the reaction of 1-benzoylcycloheptatriene with terminal alkynes like 1-hexyne (B1330390) and 4-pentynenitrile, in the presence of the Co(acac)2(dppe)/Zn/ZnI2 catalyst system, yields the corresponding this compound derivatives in high yields (80–84%). mdpi.comresearchgate.net This reaction proceeds under relatively mild conditions (60 °C in 1,2-dichloroethane) and produces a 1:1 mixture of two regioisomers, which can be separated by column chromatography. mdpi.comresearchgate.net
This methodology has also been successfully applied to other 1-substituted cycloheptatrienes, including those with methyl, propyl, benzyl, and hydroxymethyl groups, affording a range of bicyclo[4.2.1]nona-2,4,7-trienes in yields of 72-88%. nih.govacs.org
Table 1: Cobalt-Catalyzed Cycloaddition of 1-Benzoylcycloheptatriene with Alkynes mdpi.com
| Alkyne | Product(s) | Yield (%) |
| 1-Hexyne | 1-Benzoyl-8-butylthis compound & 1-Benzoyl-7-butylthis compound | 84 |
| 4-Pentynenitrile | 1-Benzoyl-8-(2-cyanoethyl)this compound & 1-Benzoyl-7-(2-cyanoethyl)this compound | 80 |
Reaction conditions: 1-benzoylcycloheptatriene (1 mmol), alkyne (1.3 mmol), Co(acac)2(dppe) (0.10 mmol), Zn (0.3 mmol), ZnI2 (0.20 mmol), in 1,2-dichloroethane (B1671644) at 60°C for 20 hours.
The cobalt-catalyzed [6π + 2π] cycloaddition has been extended to nitrogen-containing seven-membered rings, specifically N-substituted azepines. The reaction of N-carbocholesteroxyazepine with a variety of functionally substituted terminal alkynes, catalyzed by the Co(acac)2(dppe)/Zn/ZnI2 system, provides a novel class of 9-azabicyclo[4.2.1]nona-2,4,7-trienes covalently linked to cholesterol. mdpi.comresearchgate.netnih.gov These reactions proceed with high efficiency, yielding the desired products in the range of 79–95%. mdpi.comresearchgate.net The catalytic system demonstrates remarkable tolerance to a wide array of functional groups on the alkyne partner, including alkyl, phenyl, halide, alcohol, nitrile, ester, sulfide (B99878), and phthalimide (B116566) moieties. mdpi.com The resulting cycloadducts are formed as a 1:1 mixture of two rotamers due to hindered rotation around the C-N bond. mdpi.com This method has also been successfully applied to other N-substituted azepines, such as N-carbethoxyazepine and N-carbophenoxyazepine, to produce a diverse library of 9-azabicyclo[4.2.1]nona-2,4,7-trienes with high yields (75–96%). researchgate.net
Table 2: Cobalt-Catalyzed Cycloaddition of N-Carbocholesteroxyazepine with Alkynes mdpi.com
| Alkyne | Product | Yield (%) |
| 1-Hexyne | Cholesteryl 7-butyl-9-azathis compound-9-carboxylate | 92 |
| Phenylacetylene | Cholesteryl 7-phenyl-9-azathis compound-9-carboxylate | 95 |
| 3,3-Dimethyl-1-butyne | Cholesteryl 7-(tert-butyl)-9-azathis compound-9-carboxylate | 89 |
| 1,4-Butynediol | Bis(cholesteryl 9-azathis compound-9-carboxylate) | 80 |
Reaction conditions: N-carbocholesteroxyazepine (1.0 mmol), alkyne (1.5 mmol), Co(acac)2(dppe) (10 mol%), Zn (30 mol%), ZnI2 (20 mol%), in 1,2-dichloroethane at 60°C for 20 hours.
A novel extension of the cobalt-catalyzed [6π + 2π] cycloaddition involves the use of 2-tropylcyclohexanone as the seven-membered ring precursor. nih.gov This approach allows for the synthesis of functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes with a cyclohexanone (B45756) moiety. The reaction of 2-tropylcyclohexanone with terminal alkynes bearing various functional groups (nitrile, ester, acetyl, phthalimide, or sulfide) proceeds smoothly under the catalysis of the Co(acac)2(dppe)/Zn/ZnI2 system, affording the desired products in high yields of 70–89%. nih.govacs.org This methodology has also been successfully applied to the reaction with allenes, leading to the formation of bicyclo[4.2.1]nona-2,4-dienes. nih.gov
Table 3: Cobalt-Catalyzed Cycloaddition of 2-Tropylcyclohexanone with Alkynes nih.gov
| Alkyne | Product | Yield (%) |
| 1-Hexyne | 2-(8-Butylbicyclo[4.2.1]nona-2,4,7-trien-7-yl)cyclohexanone | 85 |
| Phenylacetylene | 2-(8-Phenylbicyclo[4.2.1]nona-2,4,7-trien-7-yl)cyclohexanone | 89 |
| Propargyl alcohol | 2-(8-(Hydroxymethyl)bicyclo[4.2.1]nona-2,4,7-trien-7-yl)cyclohexanone | 78 |
| N-Propargylphthalimide | 2-(8-(Phthalimidomethyl)bicyclo[4.2.1]nona-2,4,7-trien-7-yl)cyclohexanone | 82 |
Reaction conditions: 2-tropylcyclohexanone (1 mmol), alkyne (1.5 mmol), Co(acac)2(dppe) (10 mol%), Zn (30 mol%), ZnI2 (20 mol%), in 1,2-dichloroethane at 60°C for 20 hours.
The regioselectivity of the cobalt-catalyzed [6π + 2π] cycloaddition of 1-substituted cycloheptatrienes with unsymmetrical alkynes is a critical aspect of these syntheses. In the case of 1-benzoylcycloheptatriene, the reaction with terminal alkynes leads to the formation of a 1:1 mixture of two regioisomers. mdpi.com This indicates that the cobalt catalyst does not exhibit a strong preference for the placement of the alkyne substituent at either the C7 or C8 position of the resulting this compound skeleton.
In the context of stereochemistry, the cycloaddition of N-carbocholesteroxyazepine with alkynes results in the formation of two N-(CO)O-cholesteryl rotamers in a 1:1 ratio. mdpi.com This is attributed to the hindered rotation around the newly formed C-N bond. Similarly, the reaction involving N-carbocholesteroxyazepine and 1,3-diynes also produces two conformational stereoisomers in a 1:1 ratio. nih.gov For the cycloaddition of 2-tropylcyclohexanone with allenes, the reaction exclusively yields the E-isomer of the resulting 7-alkylidenebicyclo[4.2.1]nona-2,4-diene, demonstrating high geometrical selectivity. rsc.org The stereochemistry of the bicyclo[4.2.1]nona-2,4-diene products has been confirmed using 2D NOESY NMR experiments, where cross-correlations between the bridgehead protons are observed. acs.org
Titanium-Catalyzed [6π + 2π] Cycloaddition Protocols
Titanium-based catalysts have also proven effective in mediating the [6π + 2π] cycloaddition to form bicyclo[4.2.1]nona-2,4,7-trienes. A notable catalytic system is Ti(acac)2Cl2-Et2AlCl. nih.govacs.orgresearchgate.net This system has been successfully employed in the reaction of 7-alkyl(allyl,phenyl)-1,3,5-cycloheptatrienes with alkynes, yielding substituted bicyclo[4.2.1]nona-2,4,7-trienes in high yields, up to 90%. researchgate.net
Furthermore, this titanium-based catalyst has been utilized for the synthesis of silicon-containing bicyclo[4.2.1]nona-2,4,7-trienes. The reaction of Si-containing acetylenes with 1,3,5-cycloheptatriene in the presence of the Ti(acac)2Cl2-Et2AlCl catalyst system at temperatures ranging from 20-80°C in benzene (B151609) affords the desired products. google.com This method is advantageous as it employs a stable and efficient catalyst system. google.com The cycloaddition reactions using this titanium catalyst are reported to be stereoselective, resulting in the formation of the syn-isomer. rsc.org It is noteworthy that other transition metal complexes, such as those based on zirconium, palladium, nickel, and iron, were found to be inactive for this specific transformation. google.com
Reactions of Substituted 1,3,5-Cycloheptatrienes with Alkynes and Dienes
A prevalent and efficient method for synthesizing the bicyclo[4.2.1]nonane core is through the catalytic cycloaddition of alkynes to 1,3,5-cycloheptatriene (CHT) and its substituted derivatives. mdpi.com These reactions provide a direct route to bicyclo[4.2.1]nonanes with a variety of functional groups, which are valuable precursors for the synthesis of biologically active compounds. mdpi.com
Transition metal-catalyzed [6π+2π] cycloadditions have proven to be particularly effective. For instance, the reaction of 1-substituted 1,3,5-cycloheptatrienes with terminal alkynes in the presence of a three-component cobalt-containing catalytic system, Co(acac)₂ (dppe)/Zn/ZnI₂, yields functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes as two regioisomers in high yields (72–86%). mdpi.com Similarly, titanium-based catalytic systems, such as Ti(acac)₂Cl₂-Et₂AlCl, have been successfully employed for the [6π+2π] cycloaddition of alkynes to 1-methyl-, propyl-, benzyl-, and hydroxymethyl-substituted 1,3,5-cycloheptatrienes, affording the desired bicyclo[4.2.1]nona-2,4,7-trienes in yields ranging from 72% to 88%. nih.govacs.org
The reaction of 7-alkyl(allyl, phenyl)-1,3,5-cycloheptatrienes with alkynes and allenes, catalyzed by the Ti(acac)₂Cl₂-Et₂AlCl system, also leads to the formation of substituted bicyclo[4.2.1]nona-2,4,7-trienes in yields of up to 90%. researchgate.net Furthermore, the cycloaddition of Si-containing alkynes to 1-methyl(benzyl)-1,3,5-cycloheptatrienes using the Ti(acac)₂Cl₂-Et₂AlCl catalytic system produces substituted bicyclo[4.2.1]nona-2,4,7-trienes as a single regioisomer. mdpi.com
A study on the [6π+2π] cycloaddition of terminal alkynes like hexyne-1 and 4-pentynenitrile to 1-benzoylcycloheptatriene using the Co(acac)₂(dppe)/Zn/ZnI₂ system resulted in substituted bicyclo[4.2.1]nona-2,4,7-trienes in 80–84% yields, forming two regioisomers in a 1:1 ratio. mdpi.com The reaction of 2-tropylcyclohexanone with terminal alkynes catalyzed by the same cobalt system also produced functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes in high yields (70–89%). nih.gov
The versatility of this approach is further demonstrated by the synthesis of 9-azabicyclo[4.2.1]nona-2,4,7-trienes. The cobalt(I)-catalyzed [6π+2π] cycloaddition of terminal 1,2-dienes and symmetric 1,3-diynes with N-carbocholesteroxyazepine yields these nitrogen-containing bicyclic compounds in high yields (77-92%). nih.gov
| Catalyst System | Cycloheptatriene (B165957) Reactant | Alkyne/Diene Reactant | Product | Yield (%) | Reference(s) |
| Co(acac)₂(dppe)/Zn/ZnI₂ | 1-Substituted 1,3,5-Cycloheptatrienes | Terminal Alkynes | Substituted Bicyclo[4.2.1]nona-2,4,7-trienes (two regioisomers) | 72-86 | mdpi.com |
| Ti(acac)₂Cl₂-Et₂AlCl | 1-Methyl-, Propyl-, Benzyl-, Hydroxymethyl-substituted 1,3,5-Cycloheptatrienes | Alkynes | Substituted Bicyclo[4.2.1]nona-2,4,7-trienes | 72-88 | nih.govacs.org |
| Ti(acac)₂Cl₂-Et₂AlCl | 7-Alkyl(allyl, phenyl)-1,3,5-cycloheptatrienes | Alkynes and Allenes | Substituted Bicyclo[4.2.1]nona-2,4,7-trienes | up to 90 | researchgate.net |
| Co(acac)₂(dppe)/Zn/ZnI₂ | 1-Benzoylcycloheptatriene | Hexyne-1, 4-Pentynenitrile | Substituted Bicyclo[4.2.1]nona-2,4,7-trienes (two regioisomers) | 80-84 | mdpi.com |
| Co(acac)₂(dppe)/Zn/ZnI₂ | 2-Tropylcyclohexanone | Terminal Alkynes | Functionally Substituted Bicyclo[4.2.1]nona-2,4,7-trienes | 70-89 | nih.gov |
| Co(acac)₂(dppe)/Zn/ZnI₂ | N-Carbocholesteroxyazepine | Terminal 1,2-Dienes and Symmetric 1,3-Diynes | 9-Azabicyclo[4.2.1]nona-2,4,7-trienes | 77-92 | nih.gov |
Mechanistic Elucidation of Transition Metal-Mediated Cycloadditions
The mechanism of transition metal-mediated cycloadditions is crucial for understanding and optimizing the synthesis of this compound. For titanium-catalyzed reactions, quantum chemical modeling of the interaction between cycloheptatriene and acetylene (B1199291) with the TiCl₄-Et₂AlCl system has been performed to study the reaction mechanism. researchgate.net
In rhodium-catalyzed Diels-Alder reactions between electronically neutral dienes and alkynes, density functional theory (DFT) studies have shown that the reaction proceeds through a sequence of oxidative cyclization between the diene and alkyne, followed by a reductive elimination step. researchgate.net The oxidative cyclization of the alkyne is found to be much faster than that of an alkene, which is attributed to the additional coordination of the alkyne to the rhodium center. researchgate.net
For cobalt-catalyzed [6+2] cycloadditions, the proposed mechanism involves the formation of a cobaltacycloheptatriene intermediate. The reaction of cycloheptatriene with an alkyne in the presence of a Co(I) catalyst leads to the formation of the this compound product.
Alternative Synthetic Routes to the Bicyclo[4.2.1]nonane Core
While cycloaddition reactions are dominant, other strategies have been developed to access the bicyclo[4.2.1]nonane skeleton.
Homo Diels-Alder Approaches
The homo-Diels-Alder reaction presents an alternative pathway to functionalized bicyclo[4.2.1]nonanes. A high-yielding route has been developed that utilizes homo-Diels-Alder chemistry followed by the opening of the resulting cycloadduct, catalyzed by Zeise's dimer. nih.gov This approach provides a valuable tool for constructing this bicyclic system.
General Cyclization Strategies Utilizing Organometallic Reagents
Organometallic reagents have been employed in various cyclization strategies to construct the bicyclo[4.2.1]nonane core. Gold(I)-catalyzed 7-exo-dig cyclization has been identified as a key step in accessing the bicyclo[4.2.1]nonane skeleton of the neurotrophic diterpenoid vibsatin A. acs.org This reaction was efficiently performed on a large scale using a sensitive gold(I) complex. acs.org
Another strategy involves the use of ring-closing metathesis (RCM) to form the cyclooctene (B146475) ring of the bicyclo[4.2.1]nonane system. nih.govbeilstein-journals.org This method has been applied in the synthesis of natural products containing this core structure.
Considerations for Scalable Synthetic Methodologies of this compound
For the practical application of this compound and its derivatives, the development of scalable synthetic methodologies is essential. The high yields reported for the titanium and cobalt-catalyzed [6π+2π] cycloaddition reactions suggest their potential for large-scale synthesis. nih.govacs.orgresearchgate.net The use of stable and readily available catalyst systems, such as Ti(acac)₂Cl₂-Et₂AlCl, further enhances the preparative utility of these methods. google.com The efficiency of these catalytic processes, often proceeding under mild conditions with high atom economy, makes them attractive for industrial applications.
Reactivity and Mechanistic Investigations of Bicyclo 4.2.1 Nona 2,4,7 Triene
Cycloaddition Pathways and Pericyclic Reactivity
Pericyclic reactions, which proceed through cyclic transition states, are a hallmark of the reactivity of bicyclo[4.2.1]nona-2,4,7-triene and its precursors. researchgate.net These reactions are often thermally or photochemically induced and are governed by the principles of orbital symmetry. researchgate.net
The most prominent method for synthesizing the this compound scaffold is through the [6π + 2π] cycloaddition reaction, typically involving a cycloheptatriene (B165957) as the 6π component and an alkyne or allene (B1206475) as the 2π component. These reactions can be performed under thermal conditions or, more commonly, using transition metal catalysts.
Intermolecular cycloadditions have been extensively developed using various catalytic systems. mdpi.com Titanium- and cobalt-based catalysts are particularly effective in promoting the cyclocodimerization of substituted cycloheptatrienes with alkynes and allenes, leading to a diverse range of functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes. mdpi.comresearchgate.netacs.orgresearchgate.net For example, the reaction of 7-substituted 1,3,5-cycloheptatrienes with Si-containing alkynes, catalyzed by a Ti(acac)₂Cl₂/Et₂AlCl system, yields substituted bicyclo[4.2.1]nona-2,4,7-trienes in good yields. researchgate.netrsc.org Similarly, a three-component system of Co(acac)₂(dppe)/Zn/ZnI₂ catalyzes the cycloaddition of 1-substituted cycloheptatrienes with terminal alkynes, producing regioisomeric mixtures of the corresponding bicyclic trienes in high yields (72-86%). mdpi.comresearchgate.net The reaction of 2-tropylcyclohexanone with various terminal alkynes using this cobalt catalyst system also affords substituted bicyclo[4.2.1]nona-2,4,7-trienes in yields ranging from 70% to 89%. acs.org
Intramolecular [6π + 2π] cycloadditions are less common but provide an efficient route to more complex, fused bicyclic systems. rsc.org Platinum(II) complexes have been shown to catalyze the intramolecular cycloaddition of alkynes tethered to a cycloheptatriene ring, yielding cyclopentane-fused bicyclo[4.2.1]nona-2,4,7-trienes in yields of 66–99%. rsc.org
Interactive Table: Catalytic [6π + 2π] Cycloadditions for the Synthesis of Bicyclo[4.2.1]nona-2,4,7-trienes
| 6π Component | 2π Component | Catalytic System | Product Type | Yield (%) | Reference(s) |
| 1-Substituted Cycloheptatrienes | Terminal Alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | Substituted Bicyclo[4.2.1]nona-2,4,7-trienes | 72-86 | researchgate.net, mdpi.com |
| 2-Tropylcyclohexanone | Terminal Alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | Functionally Substituted Bicyclo[4.2.1]nona-2,4,7-trienes | 70-89 | acs.org |
| 7-Substituted 1,3,5-Cycloheptatrienes | Si-containing Alkynes | Ti(acac)₂Cl₂/Et₂AlCl | Substituted Bicyclo[4.2.1]nona-2,4,7-trienes | 79-88 | rsc.org, researchgate.net |
| Bis(1,3,5-cycloheptatriene-7-yl)alkanes | Si-containing Alkynes | Ti(acac)₂Cl₂–Et₂AlCl | Bis(this compound)alkanes | 78-88 | rsc.org, mdpi.com |
| Alkyne-tethered Cycloheptatrienes | (Intramolecular) | Platinum(II) complexes | Cyclopentane-fused Bicyclo[4.2.1]nona-2,4,7-trienes | 66-99 | rsc.org |
This compound and its derivatives are known to participate in Diels-Alder reactions, a class of [4π + 2π] cycloadditions. ontosight.aiontosight.ai A significant example of this reactivity is observed during the thermal rearrangement of the parent compound. The first step in the pyrolytic transformation of this compound to cis-bicyclo[4.3.0]nona-2,4,7-triene at 290°C is proposed to be an intramolecular Diels-Alder reaction. archive.org This initial cycloaddition forms a transient, highly strained intermediate which then undergoes further rearrangements to yield the final product. archive.org
Intramolecular Rearrangements and Valence Isomerizations
The strained framework of this compound makes it susceptible to a variety of intramolecular rearrangements, particularly under thermal conditions. These transformations often involve significant changes in the carbon skeleton and are classic examples of valence isomerizations.
When subjected to pyrolysis, this compound undergoes a transformation to form cis-bicyclo[4.3.0]nona-2,4,7-triene, also known as cis-8,9-dihydroindene. acs.orgcapes.gov.brdocumentsdelivered.com This rearrangement occurs at elevated temperatures (e.g., 290°C) and proceeds through a complex mechanistic pathway involving multiple steps. archive.org The process is initiated by an intramolecular cycloaddition, followed by a series of hydrogen shifts to give the thermodynamically more stable dihydroindene structure. archive.org The formation of 9-substituted bicyclo[4.2.1]nona-2,4,7-trienes has also been achieved through the thermal decomposition of the sodium salt of (2,4,6-cycloheptatrien-1-yl)acetaldehyde tosylhydrazone. oup.com
The thermal conversion of this compound to cis-8,9-dihydroindene is a prime example of valence isomerization, where the molecule rearranges by reorganizing its sigma and pi bonds. The process involves the interconversion of structural isomers without the migration of any atoms to new positions in the final product structure, although transient migrations, such as hydrogen shifts, are key mechanistic steps. The rearrangement is driven by the release of ring strain and the formation of a more stable conjugated system in the cis-8,9-dihydroindene product.
Detailed mechanistic studies of the pyrolytic conversion of this compound to cis-8,9-dihydroindene have identified a key mechanistic feature termed the "hydrogen-rebound" pathway. acs.orgcapes.gov.br This pathway is invoked to explain the stereochemistry and isotopic labeling patterns observed in the product. After the initial intramolecular Diels-Alder reaction, the resulting intermediate undergoes two successive homodienyl researchgate.netontosight.ai-hydrogen shifts. archive.org The "hydrogen-rebound" description specifically refers to the nature of these hydrogen transfers, which are crucial for the transformation into the final dihydroindene structure. acs.orgcapes.gov.br
Metallatropic Shift Mechanisms and Their Influence on Skeleton Transformation
The interaction of this compound and its precursors with metal and metalloid species plays a crucial role in both its synthesis and subsequent transformations. While classic metallatropic shifts involving a metal fragment migrating around the ring system are not extensively detailed, the influence of metals on the formation and rearrangement of the bicyclic skeleton is well-documented through catalytic cycloaddition reactions.
Titanium and cobalt complexes are central to the synthesis of the this compound skeleton from cycloheptatriene derivatives. nih.gov Two-component catalytic systems, such as Ti(acac)₂Cl₂-Et₂AlCl, facilitate the [6π+2π]-cycloaddition of alkynes and allenes to 7-substituted 1,3,5-cycloheptatrienes, yielding substituted bicyclo[4.2.1]nona-2,4,7-trienes and the corresponding dienes in high yields. researchgate.net Similarly, a three-component system of Co(acac)₂(dppe)/Zn/ZnI₂ is effective for the [6π+2π] cycloaddition of terminal alkynes to 1-substituted cycloheptatrienes, producing functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes. researchgate.netmdpi.comacs.org These reactions are significant as they construct the core bicyclic framework, with the metal catalyst orchestrating the bond-forming events that define the final skeletal architecture. For instance, the cobalt-catalyzed reaction of 1-benzoylcycloheptatriene with terminal alkynes produces O- and N-containing bicyclo[4.2.1]nona-2,4,7-trienes in yields of 80–84%. mdpi.com
The influence of metalloids is demonstrated in the reaction of 1,3,5,7-cyclooctatetraene with subvalent boron species. goettingen-research-online.de Treatment with a sodium-potassium alloy followed by the addition of dihalogeno(diisopropylamino)borane results in a 1,4-addition, forming 9-diisopropylamino-9-borathis compound, a heteroatomic analogue of the parent carbocycle. goettingen-research-online.de This contrasts with the 1,2-addition observed with carbenes, highlighting the unique influence of the boron species on the skeletal formation. goettingen-research-online.de
Furthermore, metal-catalyzed processes can lead to significant skeletal transformations in related bicyclic systems. Oxidative activation of the double bonds in bicyclo[4.2.2]deca-2,4,7,9-tetraenes using m-CPBA, a reaction often involving metal-based catalysts in other contexts, induces an oxidative skeletal rearrangement to form bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols. researchgate.net This type of transformation underscores the potential for metal-influenced pathways to dramatically alter the bicyclic framework.
Transformational Chemistry of the Triene System
The three double bonds within the this compound system are the primary sites of its chemical reactivity, enabling a variety of transformations including oxidation, reduction, and substitution.
Oxidation Reactions and Derived Product Architectures
Oxidation of the this compound framework and its derivatives often proceeds via electrophilic attack on the double bonds, leading to rearranged and more complex molecular architectures. A key example of this reactivity is seen in the oxidative rearrangement of the closely related bicyclo[4.2.2]deca-2,4,7,9-tetraene system upon treatment with meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net This reaction does not simply result in epoxidation but triggers a skeletal rearrangement to produce substituted bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols. researchgate.net This transformation highlights the potential for oxidation to create more complex, functionalized polycyclic products. While not directly studying the parent triene, this reaction provides a strong model for the expected oxidative behavior.
The table below summarizes the transformation of a bicyclo[4.2.2]decatetraene derivative, illustrating a likely oxidative pathway for the bicyclo[4.2.1]nonatriene system.
| Starting Material Class | Reagent | Product Architecture | Significance |
|---|---|---|---|
| Bicyclo[4.2.2]deca-2,4,7,9-tetraenes | m-CPBA | Bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols | Demonstrates oxidative skeletal rearrangement. researchgate.net |
Reduction Reactions and Derived Product Architectures
Reduction of the double bonds in the this compound system leads to partially or fully saturated bicyclic alkanes. Catalytic hydrogenation is an effective method for achieving this transformation. For example, the reduction of a mixture containing a 9-methylthis compound derivative was accomplished through the uptake of three equivalents of hydrogen, indicating the saturation of all three double bonds to yield the corresponding C₁₀H₁₈ bicycloalkane. oup.com
Similarly, catalytic hydrogenation of the related bicyclo[4.2.2]deca-2,4,7,9-tetraene over a palladium-on-carbon or platinum catalyst quantitatively yields the fully saturated C₁₀H₁₈ hydrocarbon. lookchem.comcdnsciencepub.com The reductive amination of a bicyclo[4.2.1]nonanone derivative using sodium cyanoborohydride also produces the saturated aminobicyclooctane skeleton, demonstrating another route to reduced architectures. le.ac.uk These reactions show that the triene can be readily converted to its saturated bicyclo[4.2.1]nonane counterpart, a core structure found in various natural products.
| Starting Material Class/Derivative | Reagents | Product Architecture | Reference |
|---|---|---|---|
| 9-Methylthis compound derivative | H₂, Catalyst | Saturated C₁₀H₁₈ bicycloalkane | oup.com |
| Bicyclo[4.2.2]deca-2,4,7,9-tetraene | H₂, Pd/C or Pt | Saturated C₁₀H₁₈ hydrocarbon | lookchem.comcdnsciencepub.com |
| Bicyclo[4.2.1]octanone derivative | NaBH₃CN, NH₄OAc | Aminobicyclooctane | le.ac.uk |
Substitution Reactions and Functional Group Transformations
Direct substitution on the this compound skeleton allows for the introduction of various functional groups. While many functionalized derivatives are prepared via cycloaddition with already-substituted precursors, post-synthesis modifications are also possible. mdpi.comacs.org
The heteroatomic analogue, 9-thiathis compound, is noted to participate in nucleophilic substitution reactions, indicating the reactivity of the bicyclic system to such transformations. ontosight.ai In the carbocyclic series, the synthesis of syn-9-(phenylseleno)this compound has been reported, demonstrating that substitution at the bridgehead position is achievable. nih.gov Furthermore, studies on the related bicyclo[4.2.2]deca-2,4,7-triene show that halogenation reactions can be performed to introduce halogen substituents onto the frame. These examples suggest that the this compound skeleton is amenable to various substitution reactions, enabling further functionalization.
Electrophilic Activation of Double Bonds
The electron-rich double bonds of this compound are susceptible to activation by electrophiles, often initiating complex rearrangements. Research on 9-isopropylidenethis compound demonstrates the stereospecific capture of electrophiles, highlighting the controlled nature of these additions. acs.org
As discussed in the oxidation section, the reaction with m-CPBA is a prime example of electrophilic activation. researchgate.net The acid acts as an electrophile, adding to a double bond to form an epoxide intermediate. This intermediate is unstable and undergoes a spontaneous skeletal rearrangement, driven by the release of ring strain and the formation of a more stable bicyclo[4.3.1] system. researchgate.net This process, which results in functionally substituted bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols from bicyclo[4.2.2]decatetraene precursors, serves as a powerful illustration of how electrophilic activation can be harnessed to generate significant molecular complexity from the bicyclic triene framework.
Structural Elucidation and Advanced Spectroscopic Characterization of Bicyclo 4.2.1 Nona 2,4,7 Triene Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of bicyclo[4.2.1]nona-2,4,7-triene derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing deep insights into the molecular framework. mdpi.com
Application of 1D (¹H, ¹³C, DEPT ¹³C) and 2D (COSY, NOESY, HSQC, HMBC) NMR Techniques for Structural Assignment
The structural elucidation of novel 9-azabicyclo[4.2.1]nona-2,4,7-trienes, synthesized via cobalt-catalyzed [6π + 2π]-cycloaddition, showcases the power of a comprehensive NMR approach. mdpi.comsemanticscholar.org The analysis of 1D spectra, including ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) ¹³C, provides initial information on the chemical environment and type of each nucleus. mdpi.comsemanticscholar.org
For instance, in the ¹H NMR spectra of (8-Butylbicyclo[4.2.1]nona-2,4,7-trien-1-yl)(phenyl)methanone, distinct signals are observed for the olefinic, bridgehead, and alkyl protons, with chemical shifts (δ) reported in parts per million (ppm) relative to an internal standard. mdpi.com The corresponding ¹³C NMR spectrum reveals the chemical shifts for each carbon atom in the molecule. semanticscholar.org
To establish the connectivity between atoms, a suite of 2D NMR experiments is employed: mdpi.comsemanticscholar.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons within the molecular structure. mdpi.comsemanticscholar.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. mdpi.comsemanticscholar.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire carbon skeleton and identifying the positions of substituents. mdpi.comsemanticscholar.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule. mdpi.comsemanticscholar.org For example, in certain bicyclo[4.2.1]nona-2,4-dienes, 2D NOESY-GPPH NMR spectroscopy was used to establish the (E)-orientation of stereoisomers. nih.gov
The following table provides an example of ¹H and ¹³C NMR data for a substituted this compound derivative. mdpi.com
| Compound | ¹H NMR (500 MHz, CDCl₃) δ, ppm | ¹³C NMR (125 MHz, CDCl₃) δ, ppm |
| (8-Butylbicyclo[4.2.1]nona-2,4,7-trien-1-yl)(phenyl)methanone | 8.07–8.10 (m, 2H), 7.54 (t, J = 7.3 Hz, 1H), 7.44 (t, J = 7.7 Hz, 2H), 6.66 (d, J = 11.1 Hz, 1H), 6.31 (dd, J = 10.5 Hz, J = 7.3 Hz, 1H), 5.92–6.02 (m, 2H), 5.15 (s, 1H), 3.27 (t, J = 6.9 Hz, 1H), 2.60 (dd, J = 11.8 Hz, J = 7.2 Hz, 1H), 2.04–2.17 (m, 2H), 1.83 (d, J = 11.8 Hz, 1H), 1.18–1.42 (m, 4H), 0.83 (t, J = 7.3 Hz, 3H) | Data not explicitly provided in the source for this specific regioisomer. |
| (7-Butylbicyclo[4.2.1]nona-2,4,7-trien-1-yl)(phenyl)methanone | 8.04 (d, J = 7.7 Hz, 2H), 7.40–7.58 (m, 3H), 6.39 (d, J = 10.9 Hz, 1H), 6.27 (dd, J = 10.1 Hz, J = 7.8 Hz, 1H), 5.92–6.03 (m, 2H), 5.42 (s, 1H), 3.39 (t, J = 7.1 Hz, 1H), 2.38 (dd, J = 11.3 Hz, J = 7.1 Hz, 1H), 2.19 (t, J = 7.6 Hz, 2H), 1.99 (d, J = 11.5 Hz, 1H), 1.26–1.54 (m, 4H), 0.92 (t, J = 7.3 Hz, 3H) | Data not explicitly provided in the source for this specific regioisomer. |
Spectroscopic Differentiation of Regio- and Stereoisomers
The synthesis of substituted bicyclo[4.2.1]nona-2,4,7-trienes often results in the formation of regioisomers and stereoisomers. mdpi.com NMR spectroscopy is a powerful tool for differentiating between these isomers.
In the Co(I)-catalyzed [6π + 2π] cycloaddition of 1-benzoylcycloheptatriene with terminal alkynes, two regioisomers of the resulting bicyclo[4.2.1]nona-2,4,7-trienes were formed in a 1:1 ratio. mdpi.com The distinct ¹H NMR spectra of each regioisomer, with unique chemical shifts and coupling constants for the olefinic and bridgehead protons, allowed for their individual assignment. mdpi.com For example, the chemical shift of the singlet proton (H-5) differs between the two regioisomers, appearing at 5.15 ppm in one and 5.42 ppm in the other for the butyl-substituted derivatives. mdpi.com
Similarly, stereoisomers can be distinguished using techniques like NOESY, which can reveal through-space interactions that are unique to a particular stereochemical arrangement. nih.gov
X-ray Diffraction Analysis and Crystallography
While NMR provides a detailed picture of the connectivity and relative stereochemistry in solution, X-ray diffraction analysis of single crystals offers the most definitive confirmation of the absolute molecular structure in the solid state. nih.govacs.orgacs.orgguidechem.comnist.gov
Single Crystal X-ray Diffraction for Definitive Molecular Structure Confirmation
The structures of various newly synthesized bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes have been unequivocally established through single crystal X-ray diffraction. nih.govacs.orgacs.org This technique provides precise bond lengths, bond angles, and torsional angles, confirming the bicyclic framework and the stereochemistry of substituents. goettingen-research-online.de
For example, a single crystal X-ray diffraction study of a phenyl-substituted (E)-bicyclo[4.2.1]nona-2,4-diene provided reliable evidence for its molecular structure. acs.org Similarly, the structures of various other bicyclic compounds have been proven by X-ray diffraction analysis. researchgate.net In the case of 9-diisopropylamino-9-borathis compound, X-ray crystallography confirmed the 1,4-addition of the boron species to the cyclooctatetraene (B1213319) ring. goettingen-research-online.de
The data obtained from X-ray crystallography is often presented in crystallographic information files (CIFs), which can be used to generate 3D models of the molecule.
Mass Spectrometry
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. mdpi.comsemanticscholar.org This is achieved by using a time-of-flight (TOF) mass analyzer with electrospray ionization (ESI). mdpi.com
For example, in the characterization of substituted bicyclo[4.2.1]nona-2,4,7-trienes, the calculated mass for the sodium adduct ([M + Na]⁺) of a specific isomer was compared to the experimentally found mass. mdpi.com The close agreement between the calculated and found values confirms the elemental composition of the synthesized compound. mdpi.com
The following table shows representative HRMS data for two regioisomeric this compound derivatives. mdpi.com
| Compound | Calculated m/z for [M + Na]⁺ | Found m/z |
| (8-Butylbicyclo[4.2.1]nona-2,4,7-trien-1-yl)(phenyl)methanone | 301.1568 | 301.1565 |
| (7-Butylbicyclo[4.2.1]nona-2,4,7-trien-1-yl)(phenyl)methanone | 301.1568 | 301.1564 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification
Gas Chromatography-Mass Spectrometry is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This technique is particularly well-suited for the analysis of complex mixtures containing this compound and its derivatives, which are often synthesized as part of multi-component reaction products.
In a typical GC-MS analysis, the volatile components of a sample are separated in the gas chromatograph based on their differing affinities for a stationary phase within a capillary column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound.
Research on derivatives such as 9-(phenylseleno)-bicyclo[4.2.1]nona-2,4,7-triene reveals prominent peaks in the mass spectrum that are indicative of the bicyclic core structure. nih.gov Similarly, the GC-MS analysis of 7-ethyl-bicyclo[4.2.1]nona-2,4,7-triene has been reported, providing key mass spectral data for this derivative. nih.gov
The table below summarizes the top mass-to-charge ratio (m/z) peaks observed in the GC-MS analysis of some this compound derivatives, which can be useful in the tentative identification of related structures in complex mixtures.
| Compound | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |
| syn-9-(Phenylseleno)this compound | 117 | 115 | 91 |
| anti-9-(Phenylseleno)this compound | 117 | 115 | - |
| 7-Ethylthis compound | 117 | 146 | - |
It is important to note that the fragmentation pattern is highly dependent on the nature and position of the substituents on the bicyclic framework. Therefore, the interpretation of mass spectra of novel this compound derivatives requires careful comparison with data from known related compounds and, ideally, confirmation with other spectroscopic techniques.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds. The resulting IR spectrum, a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹), provides a characteristic pattern of absorption bands that can be correlated to specific functional groups.
For this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of key structural features, particularly the carbon-carbon double bonds of the triene system and the characteristic bonds of any substituents.
While a detailed IR spectrum of the unsubstituted this compound is not widely published, analysis of its derivatives provides valuable information. For example, the IR spectrum of 2-(7-butylbicyclo[4.2.1]nona-2,4,7-trien-9-yl)cyclohexanone, recorded as a liquid film, displays several characteristic absorption bands that can be assigned to specific vibrational modes. mdpi.com
The table below presents the key IR absorption bands observed for a substituted this compound derivative, along with their tentative assignments. These assignments can serve as a reference for the interpretation of IR spectra of other related compounds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3015 | C-H stretch | Alkene |
| 2929 | C-H stretch | Alkane |
| 2859 | C-H stretch | Alkane |
| 1710 | C=O stretch | Ketone |
| 1448 | C-H bend | Alkane |
| 1379 | C-H bend | Alkane |
| 1297 | C-C stretch | - |
| 1227 | C-C stretch | - |
| 1127 | C-O stretch | - |
| 1062 | C-O stretch | - |
| 1026 | C-O stretch | - |
Computational and Theoretical Studies on Bicyclo 4.2.1 Nona 2,4,7 Triene Systems
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical calculations have been instrumental in elucidating the mechanisms of reactions involving bicyclo[4.2.1]nona-2,4,7-triene and its derivatives. These computational methods allow for the detailed exploration of potential energy surfaces, the characterization of transient intermediates, and the determination of reaction energetics.
Density Functional Theory (DFT) Investigations of Transition States and Energetics
Density Functional Theory (DFT) has emerged as a powerful tool for studying the transition states and energetics of reactions leading to the formation of the this compound framework. For instance, the thermal rearrangement of 9,9-dicyanobicyclo[6.1.0]nona-2,4,6-triene to 9,9-dicyanothis compound has been investigated using high-level computational methods. acs.orgnih.gov Calculations at the CASSCF (Complete Active Space Self-Consistent Field) and CASPT2 (Second-Order Perturbation Theory with a CASSCF reference function) levels of theory have been employed to probe the stereochemistry and energetic landscape of this transformation. acs.orgnih.gov
These studies have revealed that the rearrangement proceeds with a preferred stereochemistry, suggesting a 1,3-migration with retention of configuration. acs.orgnih.gov However, the reaction is not a concerted pericyclic process; instead, its stereoselectivity is believed to have a dynamic origin. acs.orgnih.gov The calculated energies for the transition state (TS) leading to the formation of the this compound derivative provide crucial data for understanding the reaction kinetics.
| Method | Energy (Hartree) | Zero-Point Energy (kcal/mol) |
|---|---|---|
| CASSCF(4,4)/6-31G(d) | -192.7153705488 | 57.63 |
| CASPT2(4,4)/6-31G(d) | -193.3301283867 |
Furthermore, the formation of the this compound skeleton through the [6π+2π] cycloaddition of cycloheptatriene (B165957) and acetylene (B1199291) has been studied using the B3LYP functional with the 6-31G(d) basis set. researchgate.net Such DFT calculations are vital for mapping out the reaction mechanism and understanding the factors that control the regio- and stereoselectivity of these cycloaddition reactions.
Electronic Structure and Aromaticity Investigations
The electronic properties of this compound and its derivatives have been a subject of significant theoretical interest, particularly concerning the concept of aromaticity in non-planar, bridged systems.
Exploration of Ground-State Moebius Aromaticity in Cationic Derivatives
A fascinating area of study has been the exploration of ground-state Moebius aromaticity in cationic derivatives of this compound. Unlike the planar, Hückel aromatic systems with [4n+2] π-electrons, Moebius aromaticity arises in cyclic systems with a single twist in the p-orbital array, leading to stabilization for [4n] π-electron systems. Theoretical studies have proposed that certain cationic derivatives of this compound can serve as models for investigating this intriguing form of aromaticity.
Molecular Orbital Analysis and Bonding Characteristics
Molecular orbital (MO) theory provides a framework for understanding the bonding and electronic structure of this compound. Theoretical analyses of the MOs have been used to explain the conformational preferences of this and related bicyclic systems. The interactions between the frontier molecular orbitals (HOMO and LUMO) of the diene and triene components of the molecule dictate its reactivity in cycloaddition reactions. The relative energies and symmetries of these orbitals determine whether a reaction is thermally or photochemically allowed under the principles of orbital symmetry conservation. While specific energy values are highly dependent on the computational method and basis set used, the qualitative picture derived from MO analysis is crucial for predicting chemical behavior.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The this compound molecule possesses a flexible seven-membered ring and a five-membered ring, leading to a complex conformational landscape. Computational methods are essential for exploring the various possible conformations and their relative energies.
Conformational analysis of the bicyclo[4.2.1]nonane skeleton has been a subject of interest, with studies often employing a combination of experimental techniques like NMR spectroscopy and computational modeling. While dedicated molecular dynamics (MD) simulations on the parent this compound are not extensively reported in the literature, studies on related derivatives provide valuable insights. For instance, the conformational properties of a 1-aza-9-thiabicyclo[4.2.1]nonane derivative have been investigated, highlighting the influence of heteroatoms on the ring conformations.
Low-temperature NMR studies, in conjunction with molecular dynamics simulations, have been effectively used to understand the dynamic behavior of related bicyclic systems. These approaches can, in principle, be applied to this compound to map its conformational interconversions and the energy barriers between them. The inherent flexibility of the seven-membered ring suggests that the molecule likely exists as a dynamic equilibrium of multiple conformers.
Synthesis and Investigation of Bicyclo 4.2.1 Nona 2,4,7 Triene Derivatives and Analogues
Diversely Substituted Bicyclo[4.2.1]nona-2,4,7-trienes
A primary strategy for accessing a wide range of bicyclo[4.2.1]nona-2,4,7-trienes involves the [6π+2π] cycloaddition of substituted 1,3,5-cycloheptatrienes with various alkynes. This method has proven effective for introducing a variety of substituents onto the bicyclic core.
The synthesis of alkyl, aryl, and hydroxymethyl substituted bicyclo[4.2.1]nona-2,4,7-trienes has been successfully achieved through cobalt- and titanium-catalyzed [6π+2π] cycloaddition reactions. nih.govacs.orgresearchgate.net For instance, the reaction of 1-methyl-, 1-propyl-, and 1-benzyl-1,3,5-cycloheptatrienes with terminal alkynes in the presence of catalytic systems like Ti(acac)₂Cl₂-Et₂AlCl and Co(acac)₂(dppe)/Zn/ZnI₂ affords the corresponding substituted bicyclo[4.2.1]nona-2,4,7-trienes in high yields, typically ranging from 72% to 88%. nih.govacs.orgresearchgate.net
The thermal decomposition of the sodium salt of (2,4,6-cycloheptatrien-1-yl)acetaldehyde tosylhydrazone and its derivatives also provides a route to 9-substituted bicyclo[4.2.1]nona-2,4,7-trienes, including those with methyl and phenyl groups at the 9-position. oup.com This reaction proceeds alongside the formation of 9-substituted barbaralanes. oup.com
A notable example is the synthesis of 9-phenylbicyclo[4.2.1]nona-2,4,7-triene from the thermolysis of the sodium salt of α-phenyl-α-(2,4,6-cycloheptatrien-1-yl)acetaldehyde tosylhydrazone, which yields the target compound in 33% yield. oup.com The reaction of 1-benzoylcycloheptatriene with hexyn-1, catalyzed by a three-component Co(acac)₂(dppe)/Zn/ZnI₂ system, produces (8-Butylbicyclo[4.2.1]nona-2,4,7-trien-1-yl)(phenyl)methanone in a 42% yield. mdpi.com
The synthesis of hydroxymethyl-substituted analogues has also been reported through the [6π+2π] cycloaddition of 1-hydroxymethyl-1,3,5-cycloheptatriene with alkynes. nih.govacs.orgresearchgate.net
Table 1: Examples of Alkyl, Aryl, and Hydroxymethyl Substituted Bicyclo[4.2.1]nona-2,4,7-trienes
| Substituent | Reagents | Catalyst/Conditions | Yield | Reference |
| 1-Methyl | 1-Methyl-1,3,5-cycloheptatriene, Terminal Alkynes | Ti(acac)₂Cl₂-Et₂AlCl or Co(acac)₂(dppe)/Zn/ZnI₂ | 72-88% | nih.govacs.orgresearchgate.net |
| 1-Propyl | 1-Propyl-1,3,5-cycloheptatriene, Terminal Alkynes | Ti(acac)₂Cl₂-Et₂AlCl or Co(acac)₂(dppe)/Zn/ZnI₂ | 72-88% | nih.govacs.orgresearchgate.net |
| 1-Benzyl | 1-Benzyl-1,3,5-cycloheptatriene, Terminal Alkynes | Ti(acac)₂Cl₂-Et₂AlCl or Co(acac)₂(dppe)/Zn/ZnI₂ | 72-88% | nih.govacs.orgresearchgate.net |
| 9-Phenyl | α-Phenyl-α-(2,4,6-cycloheptatrien-1-yl)acetaldehyde tosylhydrazone sodium salt | Thermolysis | 33% | oup.com |
| 1-Benzoyl, 8-Butyl | 1-Benzoylcycloheptatriene, Hexyn-1 | Co(acac)₂(dppe)/Zn/ZnI₂ | 42% | mdpi.com |
| 1-Hydroxymethyl | 1-Hydroxymethyl-1,3,5-cycloheptatriene, Terminal Alkynes | Ti(acac)₂Cl₂-Et₂AlCl or Co(acac)₂(dppe)/Zn/ZnI₂ | 72-88% | nih.govacs.orgresearchgate.net |
The introduction of heteroatoms into the this compound scaffold has been extensively explored, leading to the synthesis of various O- and N-containing derivatives. A prominent method for synthesizing 9-azabicyclo[4.2.1]nona-2,4,7-trienes is the cobalt(I)-catalyzed [6π+2π] cycloaddition of N-substituted azepines with alkynes. mdpi.comresearchgate.netresearchgate.net For example, the reaction of N-carbethoxyazepine and N-carbophenoxyazepine with terminal alkynes using a Co(acac)₂(dppe)/Zn/ZnI₂ catalytic system affords a wide array of substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes in high yields (75–96%). researchgate.netresearchgate.net
This methodology has been extended to include the synthesis of derivatives with more complex substituents. For instance, the cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes and 1,4-butynediol, catalyzed by the same cobalt system, yields 9-azabicyclo[4.2.1]nona-2,4,7-trienes covalently linked to cholesterol in 79–95% yields. mdpi.comresearchgate.netdntb.gov.ua
O- and N-containing bicyclo[4.2.1]nona-2,4,7-trienes have also been prepared through the [6π+2π] cycloaddition of 1-benzoylcycloheptatriene with alkynes like hexyn-1 and 4-pentynenitrile, catalyzed by a Co(acac)₂(dppe)/Zn/ZnI₂ system, with yields ranging from 80-84%. mdpi.com Furthermore, the cyclodimerization of 1-methylcycloheptatriene with propargylamines in the presence of a Ti(acac)₂Cl₂-Et₂AlCl catalyst furnishes nitrogen-containing bicyclo[4.2.1]nona-2,4,7-trienes in high yields (76–88%). mdpi.com
Table 2: Examples of Heteroatom-Containing this compound Derivatives
| Derivative Type | Starting Materials | Catalyst/Conditions | Yield | Reference |
| 9-Azabicyclo[4.2.1]nona-2,4,7-trienes | N-Carbethoxyazepine/N-Carbophenoxyazepine, Terminal Alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | 75-96% | researchgate.netresearchgate.net |
| Cholesterol-containing 9-Azabicyclo[4.2.1]nona-2,4,7-trienes | N-Carbocholesteroxyazepine, Functionalized Alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | 79-95% | mdpi.comresearchgate.netdntb.gov.ua |
| O- and N-containing Bicyclo[4.2.1]nona-2,4,7-trienes | 1-Benzoylcycloheptatriene, Hexyn-1/4-Pentynenitrile | Co(acac)₂(dppe)/Zn/ZnI₂ | 80-84% | mdpi.com |
| N-containing Bicyclo[4.2.1]nona-2,4,7-trienes | 1-Methylcycloheptatriene, Propargylamines | Ti(acac)₂Cl₂-Et₂AlCl | 76-88% | mdpi.com |
The synthesis of this compound derivatives with extended conjugation has been achieved, notably through the incorporation of a fluorene (B118485) moiety. The catalytic [6π+2π] cycloaddition of terminal alkynes to N-carbofluorenylmethoxyazepine, utilizing a Co(acac)₂(dppe)/Zn/ZnI₂ catalytic system, has been successfully employed to produce novel fluorene-containing 9-azabicyclo[4.2.1]nona-2,4,7-trienes in high yields of 79-92%. researchgate.netsciprofiles.comvietnamjournal.ru This approach allows for the direct attachment of the bulky and electronically significant fluorene group to the azabicyclic framework.
Metallated this compound Derivatives
The introduction of organometallic substituents onto the this compound skeleton provides valuable intermediates for further functionalization. Silyl-substituted derivatives have been synthesized through various methods. The cobalt-catalyzed [6π+2π] cycloaddition of N-carbocholesteroxyazepine with 1,3-diynes bearing trimethylsilyl (B98337) groups has been shown to produce silyl-substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes. acs.orgnih.gov For example, the reaction with bis(trimethylsilyl)acetylene (B126346) yields the corresponding product in 88% yield. acs.orgnih.gov
Furthermore, the cycloaddition of 1-methyl(benzyl)-1,3,5-cycloheptatrienes with Si-containing alkynes, catalyzed by a Ti(acac)₂Cl₂-Et₂AlCl system, affords substituted bicyclo[4.2.1]nona-2,4,7-trienes as a single regioisomer. mdpi.com
Bicyclo[4.2.1]nona-2,4,7-trien-9-one and Related Key Intermediates
Bicyclo[4.2.1]nona-2,4,7-trien-9-one is a key intermediate in the chemistry of this bicyclic system. acs.orgacs.org Its synthesis allows for a variety of subsequent transformations. The reaction of bicyclo[4.2.1]nona-2,4,7-trien-9-one with diazomethane (B1218177) in the presence of lithium chloride leads to ring expansion, forming bicyclo[4.2.2]deca-2,4,9-trien-7-one and spiro[this compound-9,2'-oxirane]. acs.org In the presence of boron trifluoride, the ketone isomerizes to 1-indanone. acs.org
The oxime of bicyclo[4.2.1]nona-2,4,7-trien-9-one undergoes a Beckmann fragmentation when treated with tosyl chloride in pyridine, yielding cyano-1,3,5,7-cyclooctatetraene. acs.org The tosylhydrazone salt of the ketone can be converted to the corresponding diazo compound, which upon decomposition generates a carbene that isomerizes to indene. acs.org
The synthesis of 9-methylenethis compound, another important intermediate, can be accomplished through various organic synthesis strategies. ontosight.ai This compound and its derivatives are of interest for their potential applications in medicinal chemistry and materials science. ontosight.ai
Comparative Studies with Related Bicyclic and Polycyclic Hydrocarbons (e.g., Bicyclo[4.2.1]nona-2,4-dienes)
The study of this compound and its derivatives is greatly enriched by comparative analysis with structurally related bicyclic and polycyclic hydrocarbons, most notably the corresponding bicyclo[4.2.1]nona-2,4-dienes. These comparisons provide valuable insights into the influence of the additional double bond in the triene system on the molecule's stability, reactivity, and spectroscopic properties.
A significant breakthrough in the comparative synthesis of these compounds has been the application of cobalt(I)-catalyzed [6π + 2π] cycloaddition reactions. acs.orgresearchgate.net This methodology has enabled the synthesis of both functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes from a common precursor, 2-tropylcyclohexanone, by reacting it with either allenes or alkynes, respectively. acs.orgresearchgate.netnih.gov This unified synthetic approach allows for a direct comparison of the two classes of compounds. The reaction of 2-tropylcyclohexanone with allenes yields bicyclo[4.2.1]nona-2,4-dienes, while reaction with alkynes produces the corresponding bicyclo[4.2.1]nona-2,4,7-trienes, both in high yields (70–89%). acs.org
Titanium-catalyzed [6π+2π]-cycloaddition of 7-substituted 1,3,5-cycloheptatrienes with 1,2-dienes and alkynes also serves as an effective method for preparing substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes, respectively. researchgate.net
Below is a comparative overview of the synthesis and properties of these related bicyclic systems.
Comparative Synthesis
The cobalt(I)-catalyzed [6π + 2π] cycloaddition provides a direct and efficient route to both bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes. The choice of the two-carbon component (allene or alkyne) dictates the final product.
| Starting Material | Reagent | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Tropylcyclohexanone | Allenes | Co(acac)₂ (dppe)/Zn/ZnI₂ | Substituted Bicyclo[4.2.1]nona-2,4-dienes | 70-89% | acs.org |
| 2-Tropylcyclohexanone | Alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | Substituted Bicyclo[4.2.1]nona-2,4,7-trienes | 70-89% | acs.org |
| 1,3,5-Cycloheptatriene | 1,2-Dienes | Ti(acac)₂Cl₂-Et₂AlCl | Substituted Bicyclo[4.2.1]nona-2,4-dienes | up to 90% | researchgate.net |
| 1,3,5-Cycloheptatriene | Alkynes | Ti(acac)₂Cl₂-Et₂AlCl or Co(acac)₂(dppe)/Zn/ZnI₂ | Substituted Bicyclo[4.2.1]nona-2,4,7-trienes | 72-88% | researchgate.net |
Spectroscopic Properties
The presence of the additional double bond in the this compound system leads to distinct differences in their NMR spectra compared to the corresponding dienes. The olefinic protons and carbons of the triene exhibit characteristic shifts due to the increased unsaturation and altered electronic environment. For instance, in a comparative study, the 13C NMR spectra of various substituted bicyclo[4.2.1]nona-2,4,7-trienes and bicyclo[4.2.1]nona-2,4-dienes were analyzed. acs.org
| Compound Type | Substituent at C7 | Key ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| This compound derivative | -Butyl | 214.2, 214.1 (C=O), 143.5, 141.4, 137.8, 137.7, 136.3, 136.2, 126.3, 126.0, 125.3, 125.1, 121.1, 119.2 (olefinic C) | acs.org |
| Bicyclo[4.2.1]nona-2,4-diene derivative | Not specified in direct comparison | General absence of signals for the C7-C8 double bond | acs.org |
Reactivity
The differing degrees of unsaturation between bicyclo[4.2.1]nona-2,4,7-trienes and bicyclo[4.2.1]nona-2,4-dienes also influence their reactivity. The triene system, with its additional π-bond, offers more sites for reactions such as cycloadditions and electrophilic additions.
The thermal behavior of these compounds also shows notable differences. For example, the thermal decomposition of the sodium salt of (2,4,6-cycloheptatrien-1-yl)acetaldehyde tosylhydrazone yields 9-substituted bicyclo[4.2.1]nona-2,4,7-trienes. ontosight.ai
Biological Activity
Interestingly, both classes of compounds have been investigated for their potential as antitumor agents. A comparative study on the in vitro cytotoxic activity of a series of substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes against various tumor cell lines revealed that both skeletons can exhibit significant activity. acs.orgresearchgate.net The inhibitory concentrations (IC₅₀) were found to be in the micromolar range for several derivatives of both the diene and triene series. acs.org For instance, a hexyl-substituted bicyclo[4.2.1]nona-2,4-diene and a butyl-substituted this compound both showed potent cytotoxic effects. acs.org
| Compound Class | Substituent | Cell Lines | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Bicyclo[4.2.1]nona-2,4-dienes | Hexyl | Jurkat, K562, U937 | 0.017 ± 0.001–0.082 ± 0.007 | acs.org |
| Bicyclo[4.2.1]nona-2,4,7-trienes | Butyl | Jurkat, K562, U937 | 0.029 ± 0.003–0.037 ± 0.004 | acs.org |
| Bicyclo[4.2.1]nona-2,4,7-trienes | Phthalimidoethyl | Jurkat, K562, U937 | 0.011 ± 0.001–0.027 ± 0.002 | researchgate.net |
Advanced Applications and Utilization in Organic Synthesis and Materials Science
Bicyclo[4.2.1]nona-2,4,7-triene as a Precursor for Complex Organic Molecules
The strained bicyclic framework of this compound makes it a valuable starting material for the synthesis of more intricate organic compounds. Its reactivity, particularly in cycloaddition reactions, allows for the construction of diverse molecular architectures.
Role as Scaffolds for Novel Molecular Architectures
The rigid, three-dimensional structure of this compound serves as an excellent scaffold for building novel and complex molecules. The bicyclo[4.2.1]nonane skeleton is a core component of several biologically active natural products. ontosight.ai This has spurred interest in developing efficient synthetic methods to access this framework for applications in medicinal chemistry and pharmacology. acs.org The unique orientation of the double bonds in the triene system allows for selective chemical transformations, enabling the controlled addition of functional groups and the construction of larger, more complex polycyclic systems.
Strategic Synthons in the Construction of Advanced Organic Compounds
This compound and its derivatives are considered valuable synthons, or building blocks, in organic synthesis. ontosight.ai A particularly powerful method for their synthesis is the [6π+2π] cycloaddition of cycloheptatrienes with alkynes, often catalyzed by transition metal complexes. lookchem.comresearchgate.net This reaction has been successfully employed to create a wide array of functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes in high yields. acs.orglookchem.comontosight.ai
For instance, cobalt(I)-catalyzed [6π+2π] cycloaddition of 2-tropylcyclohexanone with various terminal alkynes affords new substituted bicyclo[4.2.1]nona-2,4,7-trienes. ontosight.aiacs.org These reactions are significant as they introduce diverse functional groups, such as nitrile, ester, and phthalimide (B116566), onto the bicyclic framework, paving the way for the synthesis of promising biologically active compounds. acs.orgontosight.ai
Table 1: Examples of Substituted Bicyclo[4.2.1]nona-2,4,7-trienes Synthesized via [6π+2π] Cycloaddition
| Reactants | Catalyst System | Resulting Compound Type | Yield (%) | Reference |
| 1-Substituted 1,3,5-cycloheptatrienes and alkynes | Ti(acac)₂Cl₂-Et₂AlCl or Co(acac)₂(dppe)/Zn/ZnI₂ | Substituted bicyclo[4.2.1]nona-2,4,7-trienes | 72-88 | lookchem.com |
| 2-Tropylcyclohexanone and terminal alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | Functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes | 70-89 | ontosight.aiacs.org |
| 1-Benzoylcycloheptatriene and terminal alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | O-, N-containing bicyclo[4.2.1]nona-2,4,7-trienes | 80-84 | ontosight.ai |
| N-Carbocholesteroxyazepine and alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | 9-Azabicyclo[4.2.1]nona-2,4,7-trienes with cholesterol fragment | 79-95 | researchgate.net |
Applications in Organic Electronics and Photovoltaics
While direct applications of the parent this compound in organic electronics and photovoltaics are not extensively documented, the unique structural and electronic properties of its derivatives and analogues suggest potential in this field.
Influence of Electronic Properties on Material Design
The electronic properties of derivatives of this compound are of interest for materials science. For example, 9-anti-phenyl-9-phospha-bicyclo[4.2.1]nona-2,4,7-triene, a phosphorus-containing analogue, is noted for its potential electronic properties and applications in materials science. lookchem.com The introduction of heteroatoms and functional groups can modulate the electronic characteristics of the bicyclic system, which is a key aspect of designing materials for organic electronics. The study of related sulfur-containing heterocyclic compounds also points to potential applications in materials with specific electronic properties. ontosight.ai
Coordination Chemistry: Ligand Design and Metal Complexation
The olefinic bonds within the this compound framework can act as ligands, coordinating to metal centers to form organometallic complexes.
Research has shown that a benzo-fused derivative of this compound can form a η⁶-tricarbonylchromium complex. In this complex, the chromium atom is coordinated to the benzene (B151609) ring. Furthermore, a phosphorus-containing analogue, 9-anti-phenyl-9-phospha-bicyclo[4.2.1]nona-2,4,7-triene, is suggested to have potential as a ligand in coordination chemistry. lookchem.com The synthesis of this compound derivatives is itself often accomplished using transition metal catalysts, such as those based on cobalt and titanium, highlighting the interaction between this class of compounds and metals. researchgate.net
Development of Novel Materials with Tailored Optical and Electrical Properties
The development of new materials with specific optical and electrical properties is a significant area of research. Derivatives of this compound are considered interesting candidates for such investigations due to their unique optical properties. ontosight.ai The rigid bicyclic structure can be functionalized to influence its interaction with light and its electronic behavior, opening avenues for the creation of novel materials. While this area is still emerging, the foundational synthetic work on creating a variety of substituted bicyclo[4.2.1]nona-2,4,7-trienes provides a strong basis for future exploration in materials science. ontosight.ai
Emerging Research Frontiers and Future Directions
Discovery of Novel Catalytic Systems for Efficient Bicyclo[4.2.1]nona-2,4,7-triene Synthesis
The development of efficient catalytic systems is paramount for the synthesis of bicyclo[4.2.1]nona-2,4,7-trienes. The [6π+2π] cycloaddition reaction is a primary strategy, and various metal-based catalysts have been explored to improve yields and selectivity. researchgate.net
Recent advancements include the use of a three-component catalytic system, Co(acac)2(dppe)/Zn/ZnI2, for the [6π+2π] cycloaddition of alkynes to 1-benzoylcycloheptatriene. mdpi.comresearchgate.net This method has successfully produced previously undescribed O- and N-containing bicyclo[4.2.1]nona-2,4,7-trienes in high yields of 80–84%. mdpi.com The reaction proceeds under relatively mild conditions (60 °C for 20 hours) and results in a 1:1 ratio of two regioisomers. mdpi.com
Similarly, this cobalt-based system has been effectively used in the cycloaddition of 2-tropylcyclohexanone with terminal alkynes, affording substituted bicyclo[4.2.1]nona-2,4,7-trienes in yields ranging from 70–89%. acs.orgnih.gov This demonstrates the versatility of the catalyst in accommodating various functional groups on the alkyne, such as nitrile, ester, acetyl, and phthalimide (B116566). acs.orgnih.gov
Titanium-based catalysts, specifically Ti(acac)2Cl2-Et2AlCl, have also proven effective for the [6π+2π] cycloaddition of alkynes to 1-substituted 1,3,5-cycloheptatrienes, yielding bicyclo[4.2.1]nona-2,4,7-trienes in high yields (72-88%). nih.govacs.org These titanium-catalyzed reactions have been particularly useful for the synthesis of nitrogen- and silicon-containing derivatives. mdpi.com For instance, the cyclodimerization of 1-methylcycloheptatriene with propargylamines using this catalyst system produced nitrogen-containing bicyclo[4.2.1]nona-2,4,7-trienes in 76–88% yields. mdpi.com
The table below summarizes the key catalytic systems and their performance in the synthesis of this compound derivatives.
| Catalyst System | Reactants | Product Type | Yield (%) | Reference |
| Co(acac)2(dppe)/Zn/ZnI2 | 1-Benzoylcycloheptatriene and terminal alkynes | O- and N-containing bicyclo[4.2.1]nona-2,4,7-trienes | 80-84 | mdpi.com |
| Co(acac)2(dppe)/Zn/ZnI2 | 2-Tropylcyclohexanone and terminal alkynes | Functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes | 70-89 | acs.org |
| Ti(acac)2Cl2-Et2AlCl | 1-Substituted 1,3,5-cycloheptatrienes and alkynes | Bicyclo[4.2.1]nona-2,4,7-trienes | 72-88 | nih.gov |
| Ti(acac)2Cl2-Et2AlCl | 1-Methylcycloheptatriene and propargylamines | Nitrogen-containing bicyclo[4.2.1]nona-2,4,7-trienes | 76-88 | mdpi.com |
Exploration of Undiscovered Reactivity Modes and Mechanistic Pathways
Understanding the reactivity and mechanistic pathways of this compound is crucial for its application in organic synthesis. A key reaction for its formation is the thermal decomposition of the sodium salt of (2,4,6-cycloheptatrien-1-yl)acetaldehyde tosylhydrazone, which yields the parent this compound. oup.com The proposed mechanism involves the intermediacy of a tetracyclo[4.3.0.0²,⁹.0⁵,⁷]nona-3-ene derivative. oup.com
The [6π+2π] cycloaddition reaction is a well-established method for constructing the bicyclo[4.2.1]nonane skeleton. mdpi.com This reaction can be catalyzed by various transition metals, including cobalt and titanium. researchgate.netnih.gov The cobalt-catalyzed reaction is believed to proceed through a cobalt(I) active species. acs.org The reaction of 1-substituted cycloheptatrienes with terminal alkynes in the presence of a cobalt catalyst often leads to the formation of two regioisomers. mdpi.com In contrast, titanium-catalyzed cycloadditions with certain substrates can proceed with high stereoselectivity, affording predominantly the syn-isomer. scispace.com
The study of cationic derivatives of this compound has provided insights into the concept of ground-state Möbius aromaticity. acs.org This area of research explores the electronic properties and stability of these unique chemical entities.
Computational Design and Prediction of Advanced this compound Architectures
While specific examples of computational design and prediction of novel this compound architectures are not extensively detailed in the provided search results, the use of computational methods in understanding the properties of these molecules is evident. For instance, computed descriptors such as IUPAC name, InChI, InChIKey, and molecular formula are available for derivatives like 7-ethylthis compound and 9-methylenethis compound. nih.govnist.gov
Furthermore, computational tools are implicitly used in the analysis of spectroscopic data, such as NMR, to elucidate the complex structures of newly synthesized this compound derivatives. nih.govmdpi.com The determination of the three-dimensional structure and the differentiation between regioisomers and stereoisomers rely heavily on these computational analyses. mdpi.comacs.org The prediction of reactivity and the rational design of new catalysts and substrates for the synthesis of advanced this compound architectures represent a significant future direction for this field.
Expanding the Scope of Functionalized this compound Derivatives for Synthetic Utility
A major focus of current research is to expand the variety of functional groups that can be incorporated into the this compound scaffold, thereby enhancing its synthetic utility. mdpi.com This allows for the creation of a diverse library of compounds for various applications, including as precursors for biologically active molecules. acs.org
Recent work has demonstrated the synthesis of bicyclo[4.2.1]nona-2,4,7-trienes bearing a range of functional substituents. Cobalt-catalyzed cycloadditions have enabled the incorporation of nitrile, ester, acetyl, phthalimide, and sulfide (B99878) groups. acs.org Furthermore, the synthesis of O- and N-containing derivatives has been achieved through the reaction of 1-benzoylcycloheptatriene with functionalized alkynes. mdpi.com
Titanium-catalyzed reactions have been instrumental in creating silicon- and nitrogen-containing bicyclo[4.2.1]nona-2,4,7-trienes. mdpi.comrsc.org The synthesis of bis(this compound)alkanes has also been reported, opening up possibilities for creating larger, more complex molecular architectures. mdpi.com
The development of methods to synthesize 9-azabicyclo[4.2.1]nona-2,4,7-trienes, heterocyclic analogues of the parent carbocycle, has further broadened the scope of available derivatives. nih.govmdpi.comacs.org These nitrogen-containing scaffolds are of significant interest in medicinal chemistry.
The table below showcases the diversity of functionalized this compound derivatives that have been synthesized.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for bicyclo[4.2.1]nona-2,4,7-triene, and how do reaction conditions influence regio-/stereoselectivity?
- Methodological Answer : The most common method is Co(I)-catalyzed [6π + 2π] cycloaddition between cycloheptatriene (CHT) and terminal alkynes. For example, the CoI₂(dppe)/Zn/ZnI₂ catalytic system achieves yields of 61–88% under benzene reflux (80°C, 8–24 h) . Regioselectivity is controlled by substituents on CHT; 1-benzoylcycloheptatriene reacts with hexyn-1 or 4-pentynenitrile to yield functionalized derivatives. Steric and electronic factors in the alkyne (e.g., electron-withdrawing groups) direct bond formation .
Q. How can UV-Vis spectroscopy be used to analyze homoconjugation effects in this compound derivatives?
- Methodological Answer : Compare λmax shifts between the target compound and reference systems (e.g., bicyclo[4.2.1]nona-2,4-diene). Hypochromic shifts indicate reduced conjugation due to nonbonded orbital interactions. For example, electron-withdrawing groups on nitrogen heteroatoms lower LUMO energy, diminishing homoconjugation .
Q. What chromatographic techniques are optimal for purifying this compound derivatives?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection is effective for volatile analogs. For polar derivatives, use silica gel chromatography with hexane/ethyl acetate gradients. NIST-standardized GC methods ensure reproducibility for structural analogs like 2,2,6,7-tetramethylbicyclo derivatives .
Advanced Research Questions
Q. How do electronic and steric effects in catalytic systems impact enantioselectivity in [6π + 2π] cycloadditions?
- Methodological Answer : Chiral ligands (e.g., BINOL phosphoramidites) paired with CoI₂(dppe) induce enantioselectivity. For phenylacetylene, 74% enantiomeric excess (ee) is achieved. Steric bulk in ligands restricts alkyne orientation, while electronic tuning of cobalt’s d-orbitals stabilizes transition states .
Q. What computational methods validate the aromatic character and stability of this compound cations?
- Methodological Answer : DFT calculations reveal charge delocalization in cations like bicyclo[4.2.1]nona-2,4,7-trienyl. NICS (Nucleus-Independent Chemical Shift) analysis confirms antiaromaticity in neutral systems but aromatic stabilization in cationic states. Compare with bishomotropylum ions to assess resonance effects .
Q. How do substituents on the bicyclic framework influence regioselective Diels-Alder reactivity?
- Methodological Answer : Electron-rich dienophiles (e.g., maleic anhydride) react preferentially at the 2,4-diene moiety. Substituents at position 7 (e.g., sulfonyl groups) sterically hinder the 7,9-diene, directing reactivity to the less substituted site. Kinetic studies under varying temperatures (0–40°C) quantify activation barriers .
Q. What mechanistic pathways explain the rearrangement of this compound derivatives under acidic conditions?
- Methodological Answer : Protonation at the 7-position generates a carbocation prone to Wagner-Meerwein shifts. Low-temperature NMR (-125°C) traps intermediates, revealing rearrangement to bicyclo[4.3.0]nonatrienyl cations. Isotopic labeling (e.g., <sup>13</sup>C) tracks skeletal reorganization .
Methodological Frameworks
- Synthesis Optimization : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design catalytic systems. For example, Co(I) catalysts are more sustainable than Ti-based systems due to lower toxicity .
- Data Contradiction Analysis : Resolve discrepancies in homoconjugation data (e.g., photoelectron vs. UV-Vis) by cross-validating with computational models (e.g., TD-DFT for excited states) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
